molecular formula C9H10Cl2O2S2 B1459199 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride CAS No. 1375067-43-8

3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride

Cat. No. B1459199
M. Wt: 285.2 g/mol
InChI Key: JIBGYKFCTXWJQG-UHFFFAOYSA-N
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Description

“3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is a chemical compound that has gained significant attention in scientific research1. It is also known as CPC-11.



Synthesis Analysis

The synthesis of related compounds has been reported in the literature2. For instance, 1-Propanesulfonyl chloride was used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids3. However, specific synthesis methods for “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” are not readily available in the search results.



Molecular Structure Analysis

The molecular formula of “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is C9H10Cl2O2S21. However, detailed structural information such as bond lengths and angles, or a 3D structure, is not provided in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” are not available in the search results. However, related compounds such as 1-Propanesulfonyl chloride have been used in the synthesis of ionic liquids3.



Physical And Chemical Properties Analysis

The molecular weight of “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is 285.2 g/mol1. Other physical and chemical properties are not specified in the search results.


Scientific Research Applications

Chemiluminescence and Oxidation Studies

Research by Watanabe et al. (2010) focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds, including derivatives similar to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, were studied for their base-induced chemiluminescence properties, shedding light on their potential applications in analytical chemistry and possibly in imaging technologies (Watanabe et al., 2010).

Synthesis of Alkane- and Arylsulfonyl Chlorides

Lezina et al. (2011) introduced a new method for synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide. This research highlights the broader chemical synthesis applications of compounds related to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, underlining its importance in the production of various industrial chemicals (Lezina et al., 2011).

Drug Development for Alzheimer’s Disease

Rehman et al. (2018) synthesized new N-substituted derivatives of a similar compound to explore new drug candidates for Alzheimer’s disease, indicating the potential pharmaceutical applications of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride in neurodegenerative disease research and treatment (Rehman et al., 2018).

Functional Aromatic Multisulfonyl Chlorides

Percec et al. (2001) researched the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors. This study emphasizes the role of compounds like 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride in the preparation of dendritic and other complex organic molecules, pivotal in material science and organic chemistry (Percec et al., 2001).

Novel Synthesis of Benzothiazepines

Chhakra et al. (2019) describe the efficient synthesis of novel benzothiazepines incorporating the sulfonyl group, a process in which compounds similar to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride may be utilized. This underscores the compound's relevance in the synthesis of therapeutic agents (Chhakra et al., 2019).

Safety And Hazards

Specific safety and hazard information for “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is not available in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions of research involving “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” are not specified in the search results. However, given its attention in scientific research1, it may have potential applications in various fields.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S2/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBGYKFCTXWJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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